molecular formula C18H22N8O3S B10938136 7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-N-(4-sulfamoylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-N-(4-sulfamoylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B10938136
M. Wt: 430.5 g/mol
InChI Key: PMQMYTKXFOJWFH-UHFFFAOYSA-N
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Description

N~6~-[4-(AMINOSULFONYL)PHENYL]-7-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-METHYL-4,5,6,7-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of sulfonamide, pyrazole, and triazolopyrimidine moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-[4-(AMINOSULFONYL)PHENYL]-7-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-METHYL-4,5,6,7-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability while minimizing environmental impact. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N~6~-[4-(AMINOSULFONYL)PHENYL]-7-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-METHYL-4,5,6,7-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .

Scientific Research Applications

N~6~-[4-(AMINOSULFONYL)PHENYL]-7-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-METHYL-4,5,6,7-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N6-[4-(AMINOSULFONYL)PHENYL]-7-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-METHYL-4,5,6,7-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~6~-[4-(AMINOSULFONYL)PHENYL]-7-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-METHYL-4,5,6,7-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .

Properties

Molecular Formula

C18H22N8O3S

Molecular Weight

430.5 g/mol

IUPAC Name

7-(1,3-dimethylpyrazol-4-yl)-5-methyl-N-(4-sulfamoylphenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C18H22N8O3S/c1-10-14(8-25(3)24-10)16-15(11(2)22-18-20-9-21-26(16)18)17(27)23-12-4-6-13(7-5-12)30(19,28)29/h4-9,11,15-16H,1-3H3,(H,23,27)(H2,19,28,29)(H,20,21,22)

InChI Key

PMQMYTKXFOJWFH-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(N2C(=NC=N2)N1)C3=CN(N=C3C)C)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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